3-(quinolin-5-yl)propanoic acid
Description
Properties
CAS No. |
1541391-51-8 |
|---|---|
Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(quinolin-5-yl)propanoic acid can be achieved through several methods. One common approach involves the reaction of quinoline with a suitable propanoic acid derivative under acidic or basic conditions. For example, the reaction of quinoline with 3-bromopropanoic acid in the presence of a base such as potassium carbonate can yield this compound.
Another method involves the use of microwave-assisted synthesis, which has been shown to improve reaction efficiency and yield. In this approach, quinoline and a propanoic acid derivative are subjected to microwave irradiation in the presence of a catalyst, such as palladium on carbon, to produce the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(quinolin-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-5-carboxylic acid.
Reduction: Reduction of the quinoline ring can yield dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Quinoline-5-carboxylic acid.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives, depending on the electrophile used.
Scientific Research Applications
3-(quinolin-5-yl)propanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including malaria and bacterial infections.
Industry: Utilized in the development of dyes, catalysts, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(quinolin-5-yl)propanoic acid is largely dependent on its interaction with biological targets. For example, in antimicrobial applications, the compound may inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV. In anticancer research, it may induce apoptosis in cancer cells by interfering with cell cycle regulation and promoting oxidative stress.
Comparison with Similar Compounds
Structural Analogues of Quinoline-Based Propanoic Acids
(a) 3-(Quinolin-2-yl)propanoic Acid
- Structure: Propanoic acid linked to the 2-position of quinoline.
- Molecular Formula: C₁₂H₁₁NO₂; Molecular Weight: 201.22 .
- Key Differences : Substitution at the 2-position alters electronic distribution and steric accessibility compared to the 5-position. The 2-substituted derivative may exhibit reduced planarity, affecting binding to flat enzymatic pockets.
- Applications : Used in cancer research, targeting ubiquitin/proteasome systems and Huntington’s disease pathways .
(b) N-Alkyl-3-[2-Oxoquinolin-1(2H)-yl]propanoic Acid Derivatives
- Structure: Propanoic acid attached to a 2-oxoquinoline core with N-alkyl substitutions.
- Key Features : The 2-oxo group introduces hydrogen-bonding capability, enhancing interactions with kinases.
- Pharmacology : Demonstrated cytoactivity as kinase inhibitors (e.g., analogs of lenvatinib and cabozantinib) .
Propanoic Acid Derivatives with Heterocyclic Moieties
(a) 3-(Benzo[d]oxazol-5-yl)propanoic Acid Derivatives
- Structure: Propanoic acid linked to a benzooxazole ring.
- Key Differences: Benzooxazole acts as a bioisostere for quinoline, offering similar π-π stacking but distinct electronic properties.
- Activity : Chiral derivatives exhibit antimicrobial activity, with stereochemistry influencing potency .
(b) 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives
- Structure: Propanoic acid with a 4-hydroxyphenylamino substituent.
(c) 3-(2,3-Dihydrobenzofuran-5-yl)propanoic Acid
- Structure: Propanoic acid attached to a dihydrobenzofuran ring.
- Synthesis : Synthesized via Friedel-Crafts alkylation and catalytic hydrogenation (60% yield) .
- Applications: Potential use in anti-inflammatory or CNS-targeting drugs due to the benzofuran scaffold.
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight | logP (Predicted) | Water Solubility | Key Substituents |
|---|---|---|---|---|
| 3-(Quinolin-5-yl)propanoic acid* | ~201–220 | ~1.5–2.5 | Moderate | Quinoline (5-position) |
| 3-(Quinolin-2-yl)propanoic acid | 201.22 | 2.1 | Moderate | Quinoline (2-position) |
| 3-(Benzo[d]oxazol-5-yl)propanoic acid | 219.24 | 1.8 | Low | Benzooxazole |
| 3-((4-Hydroxyphenyl)amino)propanoic acid | 195.19 | 1.2 | High | 4-Hydroxyphenylamino |
*Estimated based on analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
